molecular formula C24H23N3O2S B2669310 (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-25-1

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2669310
CAS RN: 1021251-25-1
M. Wt: 417.53
InChI Key: RFQWYQWPSNCCRU-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a cyano group (-CN), an ethyl group (-C2H5), and a benzoate group .

Scientific Research Applications

Acid Sensing: Pyrimidine derivatives, including this compound, have been used as fluorescent sensors for acidity. The electron-lone pairs on the nitrogen atoms allow for protonation, enabling tunability of the electron-withdrawing strength. By monitoring changes in fluorescence intensity upon exposure to acids, this compound could serve as an acid sensor .

Polarity Sensing: Similar to acid sensing, pyrimidine-based chromophores can also detect changes in polarity. Researchers could explore the compound’s fluorescence response in different solvent environments to assess its polarity-sensing capabilities .

Metal Cation Detection: Pyrimidine derivatives have been employed as sensors for metal cations. Investigating the interaction between this compound and various metal ions could reveal its potential as a selective metal cation sensor .

Nitro-Aromatic Explosive Detection: Given the compound’s π-deficient character, it may exhibit sensitivity to nitro-aromatic explosives. Researchers could explore its fluorescence response in the presence of such compounds .

Organic Light Emitting Diodes (OLEDs)

Third-generation OLEDs based on thermally activated delayed fluorescence (TADF) have gained attention. Pyrimidine derivatives, including this compound, have been used as emitters in OLEDs. Its emission properties could contribute to efficient light emission in these devices .

Bio-Imaging

4,6-Distyrylpyrimidine derivatives are known for their two-photon absorption properties. Researchers have developed various structures for bio-imaging applications. Investigating this compound’s bio-imaging potential could lead to exciting developments in this field .

White Light Emission

Controlled protonation of certain pyrimidine compounds can result in white light emission. Researchers could explore whether this compound exhibits similar behavior under specific conditions .

Diarra, L., Robin-le Guen, F., & Achelle, S. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank, 2021(3), M1278. DOI: 10.3390/M1278

properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-17-5-7-18(8-6-17)22-15-30-23(27-22)20(13-25)14-26-21-11-9-19(10-12-21)24(28)29-16(2)3/h5-12,14-16,26H,4H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQWYQWPSNCCRU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

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